molecular formula C10H12N4OS B2864813 N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide CAS No. 1252265-81-8

N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2864813
CAS RN: 1252265-81-8
M. Wt: 236.29
InChI Key: IKNZPXQXLFSKAG-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclohexyl)acetamide” is a compound that has a molecular weight of 166.22 . It appears as a powder .


Synthesis Analysis

The synthesis of similar compounds often involves the use of acetonitrile as an important intermediate in organic synthesis . Acetonitrile can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile .


Molecular Structure Analysis

The molecular structure of similar compounds like “N-(1-cyanocyclohexyl)acetamide” can be represented by the SMILES string OC(=O)CC1(C#N)CCCCC1 .


Chemical Reactions Analysis

The decomposition of similar compounds like “1,1’-Azocyanocyclohexane” has been studied . The initial rate of formation of the product is significantly decreased in the presence of radical scavengers .


Physical And Chemical Properties Analysis

“N-(1-cyanocyclohexyl)acetamide” is a powder that is stored at room temperature . It has a molecular weight of 166.22 .

Mechanism of Action

The mechanism of action of similar compounds involves the formation of cyanocyclohexyl radicals . These radicals can either recombine in the solvent cage or couple with radicals that have been separated from their original partners by diffusion .

Safety and Hazards

“N-(1-cyanocyclohexyl)acetamide” is classified as harmful if swallowed . It is recommended to avoid breathing its mist or vapors, and to use it only outdoors or in a well-ventilated area .

Future Directions

The conversion reactions of acetonitrile, a common intermediate in the synthesis of similar compounds, have become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving acetonitrile, due to its good conductivity and environmentally friendly features, it has become a powerful tool to afford nitrogen-containing compounds or nitrile-containing compounds .

properties

IUPAC Name

N-(1-cyanocyclohexyl)thiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4OS/c11-7-10(4-2-1-3-5-10)13-9(15)8-6-12-14-16-8/h6H,1-5H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKNZPXQXLFSKAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)C2=CN=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyanocyclohexyl)-1,2,3-thiadiazole-5-carboxamide

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